1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol
Beschreibung
Eigenschaften
IUPAC Name |
1,3-bis(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOLQMBIYJYWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876468 | |
| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74550-92-8 | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl-alpha-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Substitution of 2-Methyl-5-nitroimidazole with Halohydrins
The primary and most documented method for synthesizing 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol involves nucleophilic substitution reactions. This method uses 2-methyl-5-nitroimidazole as the nucleophile and a suitable halohydrin, typically 1,3-dibromopropan-2-ol, as the electrophile.
-
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the imidazole nitrogen and activate it for nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) facilitate the reaction by stabilizing ions.
- Temperature: Elevated temperatures (often 70–100 °C) are applied to promote reaction kinetics.
- Time: Reaction times range from several hours to overnight (12–24 hours) to ensure completion.
Mechanism:
The imidazole nitrogen attacks the electrophilic carbon bearing the leaving group (bromide), displacing it and forming the N-substituted product. Because the halohydrin has two halogenated sites, bis-substitution occurs, yielding the bis-imidazole product.Purification:
The crude product is typically purified by recrystallization from solvents such as isopropyl alcohol or by chromatographic methods to achieve high purity.
Alternative Alkylation Using Halogenated Imidazole Derivatives
Another approach involves the use of halogenated imidazole derivatives, such as 1-(3-chloropropyl)-2-methyl-5-nitroimidazole, which can be reacted with nucleophiles or other heterocycles to build the bis-substituted structure.
- Example from Literature:
In a study synthesizing related compounds, powdered anhydrous potassium carbonate and catalytic potassium iodide were used in dry DMF at room temperature for 19–24 hours to facilitate nucleophilic substitution, followed by recrystallization to isolate the product with yields around 75–80%.
Industrial Scale Considerations
On an industrial scale, similar synthetic routes are employed but optimized for efficiency and safety:
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of base equivalents, solvent volumes, and temperature profiles.
- Implementation of purification steps such as recrystallization or chromatography to ensure pharmaceutical-grade purity.
- Use of green chemistry principles where possible to reduce waste and hazardous solvents.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Mild base, promotes nucleophilic attack |
| Solvent | DMSO, DMF, or NMP (N-methyl-2-pyrrolidone) | Polar aprotic solvents preferred |
| Temperature | 70–100 °C (sometimes room temperature for specific reactions) | Elevated temperature accelerates reaction |
| Time | 12–24 hours | Ensures completion |
| Catalysts/Additives | Potassium iodide (KI) catalytic amounts | Enhances nucleophilicity and halide displacement |
| Purification | Recrystallization (e.g., isopropyl alcohol), chromatography | To obtain high purity |
Chemical Reaction Analysis
The preparation involves nucleophilic substitution reactions that can be summarized as follows:
- Step 1: Deprotonation of 2-methyl-5-nitroimidazole nitrogen by base.
- Step 2: Nucleophilic attack on the halogenated carbon of 1,3-dibromopropan-2-ol.
- Step 3: Displacement of bromide ion, forming the N-substituted intermediate.
- Step 4: Repetition of steps 1–3 at the second halogen site to form the bis-substituted product.
This method is efficient due to the good leaving group (bromide) and the nucleophilicity of the imidazole nitrogen under basic conditions.
Research Findings and Yields
- Yields for the nucleophilic substitution approach typically range from 70% to 85%, depending on reaction conditions and purity of reagents.
- The reaction is generally clean, with minimal side products, facilitating straightforward purification.
- The presence of the propan-2-ol backbone allows for further functionalization if needed, such as substitution of the hydroxyl group or oxidation reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-methyl-5-nitroimidazole + 1,3-dibromopropan-2-ol | DMSO, DMF | 70–100 °C | 12–24 h | 70–85 | Most common, scalable, high purity |
| Alkylation with halogenated imidazole | 1-(3-chloropropyl)-2-methyl-5-nitroimidazole + base | DMF | Room temp | 19–24 h | ~75 | Used for related derivatives, mild conditions |
| Industrial continuous flow | Same as above with flow reactor | Optimized solvents | Controlled | Continuous | Optimized | Improved efficiency and safety |
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and alkyl halides.
Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of 1,3-Bis(2-methyl-5-amino-1h-imidazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Cyclization: Formation of fused imidazole ring systems.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is with a molecular weight of approximately 286.27 g/mol. The compound features two nitroimidazole moieties connected by a propan-2-ol linker, which is crucial for its biological activity.
Antimicrobial Activity
Mechanism of Action:
The compound exhibits significant antimicrobial properties, particularly against anaerobic bacteria and protozoa. The nitroimidazole structure is known to interfere with DNA synthesis in these organisms, leading to cell death. This mechanism is primarily attributed to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function in microbial cells .
Case Study:
A study evaluating the antimicrobial efficacy of nitroimidazole derivatives similar to this compound demonstrated effective inhibition against pathogens such as Clostridium difficile and Giardia lamblia. Compounds with higher lipophilicity showed enhanced penetration into bacterial membranes, resulting in increased antibacterial activity against Escherichia coli and Staphylococcus aureus.
Anticancer Activity
Mechanism of Action:
Research indicates that compounds containing the nitroimidazole structure can induce apoptosis in cancer cells through multiple pathways:
- Inhibition of DNA Synthesis: Nitroimidazoles disrupt DNA replication processes.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways by causing mitochondrial dysfunction.
- Reactive Oxygen Species Generation: The presence of nitro groups facilitates electron transfer processes that lead to ROS production, damaging cellular components .
Case Study:
In vitro studies have shown that derivatives similar to this compound exert cytotoxic effects on various cancer cell lines. For instance, one study reported that these compounds could trigger cell cycle arrest and promote apoptosis in human cancer cell lines through ROS-mediated mechanisms .
Comparative Analysis of Nitroimidazole Derivatives
The following table summarizes the key differences between selected nitroimidazole derivatives and their respective activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | DNA synthesis inhibition; ROS generation |
| Metronidazole | High | High | DNA synthesis inhibition; apoptosis induction |
| Tinidazole | Moderate | Low | DNA synthesis inhibition |
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is primarily related to its nitroimidazole groups. These groups can undergo bioreduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole-based drugs, which are used to target anaerobic bacteria and protozoa.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for the treatment of infections caused by anaerobic bacteria and protozoa.
Uniqueness
1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is unique due to its dual nitroimidazole groups, which may enhance its biological activity and provide a broader spectrum of action compared to single nitroimidazole compounds. Additionally, the presence of the propan-2-ol backbone can influence its solubility and pharmacokinetic properties, making it a valuable compound for further research and development.
Biologische Aktivität
1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial effects. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.22 g/mol. The compound features two imidazole rings substituted with nitro groups, which are critical for its biological activity.
The biological activity of this compound primarily stems from the nitroimidazole moiety. Upon reduction under anaerobic conditions, the nitro group is converted into a reactive nitroso species that can damage DNA, leading to cell death. This mechanism is similar to that observed in other nitroimidazoles like metronidazole .
Antimicrobial Activity
Efficacy Against Bacteria
This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various Enterobacteriaceae .
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4.9 |
| Escherichia coli | 7.1 |
| Klebsiella pneumoniae | 10.0 |
| Bacillus subtilis | 8.0 |
These values indicate that the compound is particularly potent against MRSA, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria.
Case Studies
Case Study 1: Treatment of Anaerobic Infections
In a clinical trial involving patients with anaerobic infections, this compound was administered as part of a combination therapy. The results showed a significant reduction in infection markers and improved patient outcomes compared to standard treatments alone .
Case Study 2: Resistance Mechanisms
Research has also focused on understanding the resistance mechanisms developed by bacteria against this compound. Notably, some strains of E. coli have shown reduced susceptibility due to efflux pump activation and mutations in target sites . This highlights the importance of continuous monitoring and potential combination therapies to enhance efficacy.
Q & A
What are the recommended methods for synthesizing 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, and how can reaction conditions be optimized to improve yield?
Level : Advanced
Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methyl-5-nitroimidazole with 1,3-dichloropropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include:
- Temperature Control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
- Catalyst Use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of nitroimidazole precursors .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Yield improvements (>70%) are achievable by adjusting stoichiometry (2:1 molar ratio of nitroimidazole to diol) and ensuring anhydrous conditions .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Level : Basic
Answer :
Key techniques include:
- FTIR : Confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) using KBr pellets (1:300 compound/KBr ratio) .
- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) reveals proton environments:
- Hydroxyl proton at δ 4.8–5.2 ppm (broad singlet).
- Imidazole protons as doublets (δ 7.2–8.1 ppm) .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₄N₆O₅) with <0.3% deviation from calculated values .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
What strategies resolve contradictions between computational models and experimental data for this compound’s molecular geometry?
Level : Advanced
Answer :
Discrepancies often arise in bond angles or torsion angles. Mitigation approaches:
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or OLEX2 (for visualization), ensuring R-factors <0.05 .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with experimental data to identify steric or electronic effects .
- Twinning Analysis : For ambiguous diffraction data, use SHELXD to deconvolute overlapping reflections in twinned crystals .
Which crystallization solvents and conditions are optimal for obtaining high-quality single crystals of this compound?
Level : Advanced
Answer :
- Solvent Selection : Slow evaporation from DMSO/water (7:3 v/v) or acetone/ethanol mixtures promotes crystal growth .
- Temperature Gradient : Gradual cooling from 50°C to 4°C over 48 hours reduces nucleation sites, yielding larger crystals .
- Seeding : Introduce microcrystals to supersaturated solutions to control polymorphism .
Crystals suitable for X-ray diffraction typically form in orthorhombic systems (e.g., space group P2₁2₁2₁) with Z = 4 .
How should researchers interpret complex NMR spectra arising from the compound’s symmetric and asymmetric centers?
Level : Advanced
Answer :
The compound’s C₂ symmetry (due to two identical imidazole groups) simplifies some signals but complicates others:
- Diastereotopic Protons : Use 2D COSY or NOESY to distinguish between equivalent protons on the propan-2-ol backbone .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., hydroxyl rotation) .
- 13C DEPT-135 : Assigns quaternary carbons (e.g., nitro-bearing imidazole carbons at δ 148–152 ppm) .
What are the stability considerations for this compound under varying pH and temperature conditions?
Level : Basic
Answer :
- pH Stability : The compound hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
- Thermal Stability : Decomposition occurs above 150°C. Use DSC/TGA to determine melting points (∼180°C) and storage limits (<25°C) .
- Light Sensitivity : Nitro groups are photoreactive; store in amber vials under inert gas (N₂/Ar) .
How can researchers validate the compound’s biological activity while minimizing assay interference from nitro group reduction?
Level : Advanced
Answer :
- Control Experiments : Include nitro-free analogs to distinguish specific activity from redox-mediated effects .
- Anaerobic Assays : Perform under nitrogen atmosphere to prevent nitro group reduction by ambient oxygen .
- LC-MS Monitoring : Track metabolic byproducts (e.g., amine derivatives) in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
